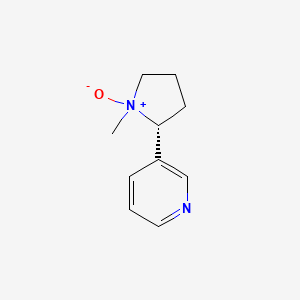

(1S,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide

Description

Overview of Nicotine (B1678760) Metabolism and its Oxidative Pathways

Nicotine undergoes extensive metabolism in the body, primarily in the liver, resulting in a variety of metabolites. nih.gov The investigation into nicotine's biotransformation has been a subject of scientific inquiry for over six decades. nih.gov In humans, there are three main pathways for nicotine metabolism: C-oxidation, N-oxidation, and glucuronidation. nih.govresearchgate.net

The most dominant of these is the C-oxidation pathway, which accounts for the conversion of approximately 70-80% of nicotine into cotinine (B1669453). nih.gov This process is a two-step transformation. Initially, the enzyme cytochrome P450 2A6 (CYP2A6) catalyzes the 5'-oxidation of nicotine to form nicotine-Δ1'(5')-iminium ion. nih.govresearchgate.net This intermediate is then further oxidized to cotinine by a cytoplasmic aldehyde oxidase. nih.gov

Another primary oxidative route is N-oxidation. This pathway leads to the formation of nicotine-N'-oxide. nih.gov While quantitatively less significant than cotinine formation, N-oxidation plays a crucial role, particularly under certain physiological conditions. nih.gov

Beyond these primary oxidative pathways, nicotine can also undergo N-demethylation to form nornicotine (B190312) and methylation of the pyridine (B92270) nitrogen to yield nicotine isomethonium ion. nih.gov Glucuronidation, a non-oxidative pathway, results in the formation of nicotine-N-β-glucuronide. nih.gov

Interactive Data Table: Major Nicotine Metabolic Pathways

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Percentage of Nicotine Metabolism (Approximate) |

|---|---|---|---|

| C-oxidation | CYP2A6, Aldehyde Oxidase | Cotinine, Nicotine-Δ1'(5')-iminium ion | 70-80% |

| N-oxidation | Flavin-containing monooxygenase 3 (FMO3) | (+/-)-trans-Nicotine-1'-oxide | 4-7% |

| Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) | Nicotine-N-β-glucuronide | 3-5% |

| N-demethylation | Cytochrome P450 | Nornicotine | Minor |

| N-methylation | Unknown | Nicotine isomethonium ion | Minor |

Significance of N-Oxidation in Nicotine Biotransformation

N-oxidation is a direct detoxification pathway for nicotine, catalyzed primarily by flavin-containing monooxygenase (FMO) enzymes, with FMO3 being particularly important in humans. nih.govnih.gov This reaction results in the formation of nicotine-1'-oxide. ncats.io In humans, this pathway accounts for approximately 4-7% of the absorbed nicotine that is metabolized and excreted in urine. nih.gov

The N-oxidation of nicotine can produce two possible diastereomers: the cis and trans isomers. nih.gov However, in humans, the process is highly stereoselective, with the trans-isomer, (+/-)-trans-nicotine-1'-oxide, being the exclusive or predominant form detected in the urine of smokers. nih.govnih.govnih.gov Studies using human liver microsomes have confirmed the stereoselective formation of trans-nicotine N'-oxide. nih.gov In contrast, studies with pig liver FMO1 have shown the formation of both trans and cis isomers in a roughly 57:43 ratio. nih.gov

Research has indicated that nicotine-N'-oxide is not extensively metabolized further, with the exception of its reduction back to nicotine in the intestines, which could lead to a recycling of nicotine within the body. nih.govlgcstandards.com

The significance of the N-oxidation pathway becomes more pronounced in individuals with reduced or deficient activity of the CYP2A6 enzyme, which is central to the primary C-oxidation pathway. nih.gov In such cases, the formation of nicotine-N'-oxide can increase significantly, becoming a more critical route for nicotine elimination. nih.gov Studies have shown a strong inverse correlation between CYP2A6 activity and the urinary levels of nicotine-N'-oxide. nih.govaacrjournals.org

Historical Perspectives on Nicotine Metabolite Research

The scientific exploration of nicotine and its effects dates back to the introduction of tobacco to Europe in 1559. wikipedia.org By the late 17th century, its use extended beyond smoking to include applications as an insecticide. wikipedia.org The formal investigation into the biotransformation of nicotine has been ongoing for over 60 years, leading to the identification of more than 20 metabolites. nih.gov

Early research focused on identifying the major metabolites and the primary pathways of nicotine breakdown. The discovery of cotinine as the principal metabolite was a significant milestone, establishing the C-oxidation pathway as the dominant route of nicotine metabolism. nih.gov

Subsequent research delved into the specific enzymes responsible for these transformations. The identification of CYP2A6 as the key enzyme in cotinine formation was a crucial finding. researchgate.net Similarly, the role of flavin-containing monooxygenases (FMOs) in catalyzing N-oxidation was another important advancement in understanding nicotine metabolism. nih.govnih.gov

The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has been instrumental in the detailed study of nicotine metabolites. nih.govshu.ac.uk These methods have allowed for the separation and quantification of various metabolites, including the stereoisomers of nicotine-N'-oxide, providing deeper insights into the stereoselectivity of metabolic pathways. nih.gov

More recent research has focused on the genetic variations in metabolic enzymes, such as CYP2A6 and FMO3, and their impact on individual differences in nicotine metabolism and smoking behaviors. nih.govlongerlife.org This area of research continues to evolve, with ongoing studies exploring the intricate details of nicotine biotransformation and its implications for human health.

Structure

2D Structure

Properties

CAS No. |

29419-55-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-[(1S,2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m1/s1 |

InChI Key |

RWFBQHICRCUQJJ-PWSUYJOCSA-N |

Isomeric SMILES |

C[N+]1(CCC[C@@H]1C2=CN=CC=C2)[O-] |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] |

Origin of Product |

United States |

Stereochemical Characterization and Chemical Synthesis of Nicotine N Oxides

Absolute Configuration and Diastereomeric Considerations of Nicotine-1'-N-Oxides

Naturally occurring nicotine (B1678760) is the (S)-enantiomer. nih.govresearchgate.net When (S)-nicotine is oxidized at the N-1' position, two diastereomers can be formed: cis and trans. The cis and trans nomenclature refers to the relative orientation of the newly introduced oxygen atom on the N-1' nitrogen and the pyridine (B92270) ring at the C-2' position.

A critical reassessment of earlier studies clarified the absolute configurations of these diastereomers. For the N-oxides derived from (2'R)-(+)-nicotine, the cis metabolite has the (1'S; 2'R) configuration, and the trans metabolite is (1'R; 2'R). nih.gov Consequently, for the naturally abundant (2'S)-(-)-nicotine, the oxidation products are the (1'R, 2'S)-cis and (1'S, 2'S)-trans diastereomers. hmdb.ca Research has shown that the N-oxidation of nicotine preferentially yields the (1'R)-N-oxide, irrespective of the configuration at the 2'-center. nih.gov

The four possible diastereomers of nicotine-1'-N-oxide are:

(1'R, 2'S)-cis-nicotine-1'-N-oxide

(1'S, 2'S)-trans-nicotine-1'-N-oxide

(1'S, 2'R)-cis-nicotine-1'-N-oxide

(1'R, 2'R)-trans-nicotine-1'-N-oxide dntb.gov.ua

Metabolic studies in humans have revealed a high degree of stereoselectivity. Following the administration of (S)-nicotine, only the trans diastereomer, (1'S, 2'S)-nicotine-1'-oxide, was detected in urine, indicating that human flavin-containing monooxygenase 3 (FMO3) exclusively forms the trans-N-oxide. nih.govsigmaaldrich.com

| Compound | Absolute Configuration | Diastereomeric Form | Source/Precursor |

| Nicotine-1'-N-oxide | (1'S; 2'R) | cis | (2'R)-(+)-Nicotine |

| Nicotine-1'-N-oxide | (1'R; 2'R) | trans | (2'R)-(+)-Nicotine |

| Nicotine-1'-N-oxide | (1'R, 2'S) | cis | (2'S)-(-)-Nicotine |

| Nicotine-1'-N-oxide | (1'S, 2'S) | trans | (2'S)-(-)-Nicotine |

Enantioselective and Diastereoselective Chemical Synthesis Strategies

The targeted synthesis of specific nicotine N-oxide stereoisomers is crucial for pharmacological and metabolic research. Various strategies have been developed to control the stereochemical outcome of the N-oxidation of nicotine.

The oxidation of nicotine to its N'-oxide derivatives is commonly achieved using various oxidizing agents. The choice of oxidant and reaction conditions can influence the diastereoselectivity of the reaction.

Commonly employed oxidants include:

Hydrogen Peroxide (H₂O₂): The oxidation of nicotine with an aqueous solution of hydrogen peroxide is a frequently used method. nih.govuclan.ac.uk One patented process describes the use of H₂O₂ in the presence of a catalytic amount of a non-oxidizing acid (e.g., citric acid, malonic acid) to produce a mixture of trans and cis-nicotine N'-oxide. uclan.ac.uk This method can yield a cis/trans ratio of 1:1.67, demonstrating a preference for the trans isomer. uclan.ac.uk The reaction is exothermic and requires careful temperature control to prevent decomposition and favor the formation of the desired product. uclan.ac.uk

Organic Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the synthesis of nicotine-N'-oxides. jiangnan.edu.cn The synthesis with m-CPBA has been shown to proceed first by oxidation at the more basic pyrrolidine (B122466) nitrogen (N'), followed by potential oxidation at the pyridine nitrogen (N). medchemexpress.com

Potassium Peroxymonosulfate (KPMS): This reagent allows for the rapid oxidation of nicotine at room temperature, although slight heating can accelerate the reaction. A 5-fold excess of KPMS is typically used to ensure complete conversion.

Metal Catalysts: While not as extensively documented for nicotine N-oxide synthesis specifically, polynuclear metal complexes are known to catalyze the oxidation of various organic compounds with peroxides and may offer pathways for stereoselective synthesis.

To analyze the enantiomeric or diastereomeric composition of nicotine and its derivatives, chiral derivatization is a powerful technique. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using non-chiral chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

While specific derivatization methods for nicotine-1'-oxide are not extensively detailed in the reviewed literature, the principles are well-established for the parent compound, nicotine. For instance, nicotine can be demethylated to nornicotine (B190312), which is then reacted with a chiral acid like (-)-camphanic acid to form diastereomeric amide derivatives. nih.gov These diastereomers can be separated on a standard capillary GC column. nih.gov Another approach involves using chiral complexing agents, such as l,l′-binaphthyl-2,2′-diylphosphoric acid, which form diastereomeric complexes that can be distinguished by NMR spectroscopy. nih.gov These general strategies could be adapted for the stereochemical analysis of nicotine-1'-oxide.

Structural Elucidation Methodologies for Nicotine N-Oxides

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and stereochemistry of nicotine N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing the diastereoisomers of nicotine-1'-N-oxide. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the differentiation between the cis and trans isomers based on chemical shifts and coupling constants.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry. This technique has been used to determine the structure of nicotine-containing crystals and is essential for confirming the tetrahedral arrangement of substituents around the oxidized nitrogen atom and the precise N-O bond length.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and fragmentation patterns of nicotine N-oxides. For the protonated nicotine N-oxide ion (m/z 179), characteristic product ions are observed at m/z 149, 132, 120, 118, and 117. The fragmentation pattern helps to confirm that oxidation has occurred on the pyrrolidine ring.

Chromatography (HPLC, TLC): Chromatographic methods are essential for the separation and purification of nicotine N-oxide diastereomers. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been successfully used to resolve cis and trans isomers. dntb.gov.uanih.gov Chiral stationary phases (CSPs) in HPLC can also be used for the direct separation of enantiomers without derivatization. sigmaaldrich.comuclan.ac.uk

| Methodology | Application in Nicotine N-Oxide Analysis | Key Findings/Capabilities |

| NMR Spectroscopy | Characterization of cis and trans diastereomers. | Differentiates isomers based on chemical shifts and coupling constants. |

| X-ray Crystallography | Determination of 3D structure and absolute stereochemistry. | Confirms tetrahedral geometry at N-1' and N-O bond length. |

| Mass Spectrometry | Confirmation of molecular weight and fragmentation. | Identifies protonated molecular ion (m/z 179) and characteristic fragments. |

| Chromatography | Separation and purification of diastereomers. | Resolves cis and trans isomers for quantification and further analysis. dntb.gov.uanih.gov |

Enzymology and Metabolic Pathways of +/ Trans Nicotine 1 Oxide Formation and Disposition

Enzymatic Catalysis of Nicotine (B1678760) N-Oxidation

The FMO family of enzymes catalyzes the oxidation of various xenobiotics containing soft-nucleophilic heteroatoms, such as nitrogen and sulfur. These enzymes play a crucial role in the detoxification of numerous compounds. In the context of nicotine metabolism, FMOs are the principal enzymes mediating the N'-oxidation reaction.

The human FMO family consists of five functional genes, with each isoform exhibiting distinct tissue-specific expression patterns and substrate specificities. In vitro studies using recombinant human FMO enzymes have demonstrated that all five isoforms can exhibit some activity against nicotine. However, their efficiencies vary significantly.

FMO1 and FMO3: These isoforms exhibit the highest activity in mediating the formation of nicotine-N'-oxide. FMO3 is the primary FMO enzyme expressed in the adult human liver, suggesting it is the main contributor to hepatic nicotine N-oxidation. FMO1 is more prominent in extra-hepatic tissues, such as the kidney, and may play a more significant role in nicotine metabolism outside the liver.

FMO4 and FMO5: Both FMO4 and FMO5 demonstrate very low activity towards nicotine N-oxidation, with high Michaelis constants (Km > 5.0 mmol/L), indicating a low affinity for nicotine as a substrate.

Kinetic analyses of recombinant human FMO isoforms have quantified their respective efficiencies in catalyzing nicotine N-oxidation. The Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal velocity, and the maximum reaction rate (Vmax) are key parameters. FMO1 and FMO3 show the most favorable kinetic profiles for this reaction.

Kinetic Parameters of Nicotine N'-Oxidation by Human FMO Isoforms

| Enzyme | Km (mmol/L) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (nL/min/mg) |

|---|---|---|---|

| FMO1 | 0.75 | 12.0 | 16.0 |

| FMO2 (full-length) | 1.1 | 2.0 | 1.8 |

| FMO3 | 0.70 | 11.2 | 16.0 |

| FMO4 | > 5.0 | Not Determined | Not Determined |

| FMO5 | > 5.0 | Not Determined | Not Determined |

| Human Liver Microsomes | 0.54 | 1.7 | 3.1 |

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Stereoselectivity of Enzymatic N-Oxidation

The N-oxidation of nicotine, which possesses a chiral center at the 2' position of the pyrrolidine (B122466) ring, results in the formation of a second chiral center at the nitrogen atom (N-1'). This leads to the potential for two diastereomers: cis-nicotine-1'-oxide and trans-nicotine-1'-oxide. The enzymatic reactions involved in this process exhibit a high degree of stereoselectivity.

A remarkable feature of nicotine N-oxidation in humans is its high diastereoselectivity. Metabolic studies investigating the urine of smokers have consistently shown that only the trans-diastereomer of (S)-nicotine N-1'-oxide is present. This stereospecificity is attributed to the action of human FMOs.

In vitro experiments have confirmed these in vivo findings. While FMO1 from pig liver produces a mixture of trans and cis isomers (a ratio of approximately 57:43), the primary human liver isoform, FMO3, exclusively forms trans-(S)-nicotine N-1'-oxide with no detectable formation of the cis isomer. Similarly, rabbit lung FMO2 also produces solely the trans isomer. This high degree of selectivity suggests that the active site of human FMO3 imposes significant steric constraints that favor the formation of the thermodynamically more stable trans product. The exclusive formation of trans-nicotine-1'-oxide makes this metabolic pathway a selective marker for the in vivo activity of FMO enzymes in humans.

Species-Specific Stereochemical Outcomes of Nicotine N-Oxidation

The N'-oxidation of nicotine, a metabolic process converting nicotine to nicotine-1'-oxide, exhibits significant species-dependent stereoselectivity. This conversion is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes. aacrjournals.orgnih.gov In humans, this metabolic pathway is highly stereoselective, resulting almost exclusively in the formation of the trans-diastereomer of (S)-nicotine-1'-oxide. nih.govnih.gov Studies analyzing the urine of smokers have confirmed that only the trans-isomer of nicotine N'-oxide is detected after nicotine administration through various routes, including intravenous infusion, transdermal patch, or smoking. nih.govacs.org

The specific enzyme responsible for this high selectivity in the human liver is FMO3. nih.govnih.gov In vitro experiments using cDNA-expressed adult human liver FMO3 showed that it formed solely trans-(S)-nicotine-1'-oxide. nih.govacs.org Similarly, FMO2 from rabbit lung also exclusively produces the trans-isomer. nih.govacs.org

In contrast, the stereochemical outcome is different in other animal species. For instance, studies with porcine liver FMO (FMO1) demonstrate a lack of pronounced stereoselectivity. When metabolizing (S)-(-)-nicotine, porcine liver FMO produces a nearly equal mixture of cis- and trans-nicotine-1'-oxides. acs.orgnih.gov However, when the substrate is (R)-(+)-nicotine, the same enzyme forms only the trans-1'R,2'R-N'-oxide, indicating that the stereochemistry of the substrate influences the enzymatic output. nih.gov

| Species/Enzyme Source | FMO Isoform | Substrate | Products (trans:cis ratio) | Reference |

|---|---|---|---|---|

| Human (in vivo) | Mainly FMO3 | (S)-Nicotine | Exclusively trans | nih.govacs.org |

| Human Liver (in vitro) | FMO3 | (S)-Nicotine | Exclusively trans | nih.gov |

| Pig Liver (in vitro) | FMO1 | (S)-Nicotine | 57:43 | acs.org |

| Pig Liver (in vitro) | FMO1 | (R)-Nicotine | Exclusively trans | nih.gov |

| Rabbit Lung (in vitro) | FMO2 | (S)-Nicotine | Exclusively trans | nih.gov |

Genetic Determinants of Nicotine N-Oxidation Capacity

The capacity for nicotine N-oxidation is significantly influenced by genetic factors, primarily variations within the genes encoding the FMO enzyme family. nih.gov The human FMO family includes five functional genes, with FMO1 and FMO3 being the most important catalysts for the N-oxidation of nicotine. aacrjournals.orgnih.gov While all five human FMO enzymes can mediate the formation of nicotine-1'-oxide in vitro, FMO1 and FMO3 exhibit the highest activity. nih.gov The functional isoform of FMO2 also demonstrates activity against nicotine, whereas FMO4 and FMO5 show very low activity. aacrjournals.orgaacrjournals.org

Polymorphisms in FMO Genes and their Impact on Enzyme Activity

Genetic polymorphisms, particularly non-synonymous single nucleotide polymorphisms (SNPs) in the FMO1 and FMO3 genes, can lead to altered enzyme activity and, consequently, inter-individual differences in nicotine N-oxidation. aacrjournals.orgnih.gov Several common missense FMO variants have been identified that result in decreased N'-oxidation activity. aacrjournals.orgaacrjournals.org

For FMO1, the variant I303V has been shown to cause a significant decrease in N'-oxidation activity (Vmax/Km) in vitro. aacrjournals.orgaacrjournals.org For FMO3, which is the primary FMO in the adult human liver, several polymorphisms are associated with reduced function. medlineplus.gov These include the variants N61S, D132H, V257M, and E308G, all of which exhibit significantly lower activity compared to the wild-type enzyme. aacrjournals.orgaacrjournals.org In vivo studies have demonstrated an association between the FMO3 E308G/E158K haplotype and nicotine N-oxidation levels. aacrjournals.orgnih.gov Specifically, the common polymorphism rs2266780 (E308G) is associated with a two-fold reduction in in vivo nicotine N-oxidation. nih.gov Furthermore, the truncated FMO2 isoform, FMO2Q472stop, which results from a common polymorphism, exhibits no enzyme activity. aacrjournals.orgaacrjournals.org

| Gene | Variant | Effect on In Vitro Activity (Vmax/Km) | Reference |

|---|---|---|---|

| FMO1 | I303V | Significant Decrease | aacrjournals.orgaacrjournals.org |

| FMO2 | Q472stop | No Enzyme Activity | aacrjournals.orgaacrjournals.org |

| FMO3 | N61S | Significant Decrease | aacrjournals.orgaacrjournals.org |

| FMO3 | D132H | Significant Decrease | aacrjournals.orgaacrjournals.org |

| FMO3 | V257M | Significant Decrease | aacrjournals.orgaacrjournals.org |

| FMO3 | E308G (rs2266780) | Significant Decrease | aacrjournals.orgaacrjournals.org |

Influence of Other Metabolic Enzyme Gene Variants on N-Oxide Levels

While FMOs are directly responsible for N-oxidation, the activity of other nicotine-metabolizing enzymes, particularly cytochrome P450 2A6 (CYP2A6), indirectly but strongly influences the levels of nicotine-1'-oxide. CYP2A6 is the primary enzyme for nicotine metabolism, catalyzing the conversion of approximately 70-80% of nicotine to cotinine (B1669453). nih.govnih.gov Nicotine N-oxidation by FMOs is generally a minor pathway, accounting for 4-7% of total urinary nicotine metabolites under normal circumstances. aacrjournals.orgnih.gov

However, there is a strong inverse correlation between CYP2A6 activity and the urinary levels of nicotine-1'-oxide. aacrjournals.orgaacrjournals.org When CYP2A6 activity is genetically reduced or absent, the major metabolic pathway is impaired. This shunts a greater proportion of nicotine toward alternative pathways, including N-oxidation. In individuals with deficient CYP2A6 activity, urinary levels of nicotine-1'-oxide can increase substantially, accounting for up to 31% of total nicotine metabolites. aacrjournals.orgaacrjournals.org Therefore, genetic variants in the CYP2A6 gene that result in decreased or null enzyme function are key determinants of higher circulating and excreted levels of nicotine-1'-oxide. aacrjournals.orgaacrjournals.org

Subsequent Metabolic Fates of (+/-)-trans-Nicotine-1'-oxide

Once formed, (+/-)-trans-nicotine-1'-oxide can undergo further biotransformations, including reduction back to the parent compound or degradation by microbial organisms.

Reduction Back to Nicotine and Metabolic Recycling

A significant metabolic fate of nicotine-1'-oxide is its reduction back to nicotine. It appears that nicotine-1'-oxide is not extensively metabolized further, with the primary subsequent pathway being this reductive conversion. nih.gov This process is thought to occur in the intestines and can lead to the metabolic recycling of nicotine in the body. nih.gov

Other Potential Biotransformations (e.g., Microbial Degradation)

Nicotine-1'-oxide can serve as a substrate for various microorganisms. Several bacterial strains capable of degrading nicotine-1'-oxide have been isolated from environments such as tobacco leaves and soil. tandfonline.comtandfonline.com Two such strains were identified as Arthrobacter globiformis. tandfonline.com

Research has shown that these bacteria can degrade all four diastereomers of nicotine-1'-oxide, although they may exhibit some stereoselectivity, with 1'(R) isomers being degraded faster than 1'(S) isomers. tandfonline.com The microbial degradation pathway for nicotine-1'-oxide is distinct from that of nicotine. For instance, bacterial strain JTS-6 was found to metabolize nicotine-1'-oxide into products including N'-methylmyosmine and 4'-keto-4'-(3-pyridyl)butylic acid. tandfonline.com In contrast, the same bacteria metabolized nicotine primarily to 6-hydroxynicotine, indicating separate metabolic pathways for the parent compound and its N-oxide. tandfonline.com Other microorganisms, such as the fungus Microsporum gypseum, have also been shown to be capable of reducing nicotine-1'-N-oxide. caymanchem.com This highlights a potential environmental degradation route for this compound. nih.gov

Interplay with Other Nicotine Metabolic Pathways (C-oxidation, Glucuronidation)

The metabolism of nicotine in humans is a complex process involving several enzymatic pathways that can influence one another. The formation of (+/-)-trans-nicotine-1'-oxide, a minor metabolic route, is interconnected with the two primary pathways of nicotine disposition: C-oxidation and N-glucuronidation. nih.govnih.gov The balance between these pathways can be affected by various factors, including genetic variations in the metabolizing enzymes. nih.govnih.gov

The predominant metabolic pathway for nicotine is C-oxidation, which accounts for approximately 70-80% of its metabolism. nih.govnii.ac.jp This pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2A6, leading to the formation of cotinine. nih.govnii.ac.jp The second major pathway is N-glucuronidation, a direct conjugation of nicotine with glucuronic acid, which is mainly catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) 2B10 and accounts for about 3-5% of nicotine metabolism. nih.govclinpgx.org The N-oxidation pathway, leading to the formation of nicotine-1'-oxide, is catalyzed by flavin-containing monooxygenase 3 (FMO3) and is responsible for metabolizing approximately 4-7% of nicotine. nih.govclinpgx.org

Research indicates a competitive and potentially compensatory relationship between these metabolic pathways. The activity of the dominant C-oxidation pathway, governed by CYP2A6, can significantly influence the extent to which nicotine is metabolized through N-oxidation and glucuronidation.

In individuals with reduced or deficient CYP2A6 activity due to genetic polymorphisms, a notable shift in the metabolic profile of nicotine is observed. These individuals exhibit a decreased rate of cotinine formation, and consequently, a larger proportion of nicotine is shunted towards the alternative pathways of N-oxidation and N-glucuronidation. nih.govnih.gov This inverse correlation highlights the compensatory role of FMO3 and UGTs when the primary C-oxidation pathway is compromised. nih.gov

Similarly, genetic variations in the UGT2B10 enzyme, which reduce the efficiency of nicotine glucuronidation, have been shown to influence the other metabolic pathways. nih.gov Studies have indicated that individuals carrying certain UGT2B10 variant alleles, leading to decreased N-glucuronidation, may exhibit increased levels of C-oxidation. nih.govnih.gov This suggests that when the glucuronidation pathway is less active, more nicotine becomes available for metabolism by CYP2A6.

| Metabolic Pathway | Primary Enzyme(s) | Approximate Contribution to Nicotine Metabolism |

| C-oxidation | CYP2A6 | 70-80% nih.govnii.ac.jp |

| N-oxidation | FMO3 | 4-7% nih.govclinpgx.org |

| N-glucuronidation | UGT2B10 | 3-5% nih.govclinpgx.org |

Further research into the intricate balance of these metabolic routes is essential for a comprehensive understanding of nicotine's disposition in different individuals and populations.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of +/ Trans Nicotine 1 Oxide

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of nicotine (B1678760) and its metabolites, offering the necessary separation power to distinguish between structurally similar compounds.

Due to its polar and thermally labile nature, direct gas chromatographic analysis of nicotine-1'-oxide is challenging. nih.govmdma.ch Direct injection into a gas chromatograph at elevated temperatures can lead to both reduction back to nicotine and the formation of multiple other products, complicating quantification. mdma.ch

To overcome this, methods involving thermal rearrangement have been developed. One such approach involves the Meisenheimer rearrangement of nicotine-1'-oxide to a more volatile and stable oxazine (B8389632) derivative. mdma.ch This conversion occurs at high yield when heated in a solvent like anisole. mdma.ch The resulting 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine can then be readily extracted and analyzed by GC with a nitrogen-phosphorus detector (NPD), a sensitive and specific detector for nitrogen-containing compounds. mdma.chmybiosource.com This derivatization strategy allows for reliable quantification of nicotine-1'-oxide in biological fluids like urine. mdma.ch

Some studies have also utilized glass capillary gas chromatography for the determination of nicotine and its metabolites, including nicotine-1'-N-oxide. nih.gov In one method, after an initial extraction of nicotine and cotinine (B1669453), the N-oxides were reduced to their corresponding bases using sulfur dioxide (SO2) on-column before elution and analysis. nih.gov

Table 1: GC-based methods for Nicotine-1'-oxide Analysis

| Technique | Derivatization/Approach | Detector | Matrix | Key Findings | Citations |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Thermal Rearrangement to Oxazine Derivative | Nitrogen-Phosphorus Detector (NPD) | Urine | High-yield conversion allows for reliable quantification of the thermally labile N-oxide. | mdma.ch |

| Glass Capillary GC | On-column reduction with SO2 | Not Specified | Urine, Plasma | Allows for the direct determination of four nicotine compounds in a single sample. | nih.gov |

| Evolved-Gas Analysis GC (EGA-GC) | Indirect determination via thermal rearrangement product (oxazine) | Flame Ionization Detector (FID) | E-liquids | Used to indirectly determine the amount of nicotine N-oxide. | core.ac.uk |

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nicotine and its metabolites, often coupled with ultraviolet (UV) detection. mybiosource.comresearchgate.netjfda-online.com HPLC offers the advantage of operating at lower temperatures, thus avoiding the thermal degradation issues associated with GC analysis of compounds like nicotine-1'-oxide. nih.gov

For the analysis of nicotine metabolites, reversed-phase HPLC is commonly employed. researchgate.netnih.gov A C18 or similar non-polar stationary phase is often used with a polar mobile phase, sometimes containing ion-pairing reagents to improve the retention and resolution of polar analytes. researchgate.netjfda-online.com UV detection is typically set at a wavelength around 260 nm, where nicotine and its metabolites exhibit strong absorbance. researchgate.netjfda-online.com

While HPLC-UV is a robust and economical method, its sensitivity can sometimes be a limitation for detecting very low concentrations of metabolites. scirp.orgmybiosource.com However, advancements like column-switching techniques have been shown to significantly enhance the sensitivity of HPLC-UV methods for nicotine and cotinine analysis in hair samples, suggesting potential applicability for improving the detection of nicotine-1'-oxide as well. scirp.org

Table 2: HPLC-UV Methods for Nicotine Metabolite Analysis

| Column Type | Detector | Matrix | Key Analytes | Detection Limit | Citations |

|---|---|---|---|---|---|

| Reversed-Phase C18 | UV (260 nm) | Plasma, Urine | Cotinine | 20 ng/mL (Cotinine) | researchgate.net |

| Reversed-Phase C18 | UV | Plasma, Brain | Nicotine, Cotinine | ~8 ng/mL (Nicotine), ~13.6 ng/mL (Cotinine) | nih.gov |

| Not Specified (with column-switching) | UV | Hair | Nicotine, Cotinine | 0.10 ng/mg (Nicotine), 0.08 ng/mg (Cotinine) | scirp.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of nicotine metabolites due to its exceptional sensitivity, selectivity, and ability to analyze a wide range of compounds in a single run. mdpi.comnih.govnih.gov This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

In LC-MS/MS methods for nicotine metabolites, including (+/-)-trans-nicotine-1'-oxide, a reversed-phase column (such as C8 or C18) or a hydrophilic interaction chromatography (HILIC) column is typically used for separation. mdpi.comresearchgate.net The mass spectrometer is often operated in positive electrospray ionization (ESI) mode, and analytes are quantified using multiple reaction monitoring (MRM). plos.orgnih.gov MRM provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

LC-MS/MS methods have been developed and validated for the simultaneous determination of nicotine and numerous metabolites, including nicotine-1'-oxide, in various biological matrices such as urine, plasma, and hair. oup.comnih.govnih.gov These methods are capable of achieving low limits of quantification, often in the sub-ng/mL range, making them suitable for assessing both active and passive exposure to tobacco smoke. nih.govcoresta.org

Table 3: LC-MS/MS Method Parameters for Nicotine-1'-oxide Analysis

| Chromatography | Ionization | Detection Mode | Matrix | Limit of Quantification (LOQ) | Citations |

|---|---|---|---|---|---|

| Reversed-Phase C8 | ESI Positive | Scheduled-MRM | Urine | 0.2–2.3 ng/mL (for various metabolites) | nih.gov |

| Not Specified | ESI Positive | MRM | Plasma, Urine | 1.0 ng/mL (Plasma), 2.5 ng/mL (Urine) | nih.gov |

| UPLC-BEH Phenyl | Not Specified | Not Specified | Rat Plasma | 1 ng/mL | criver.com |

| LC-Orbitrap-MS/MS | ESI Positive | SIM and PRM | Urine | Not specified for N-oxide | mdpi.com |

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The analysis of (+/-)-trans-nicotine-1'-oxide in biological samples requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govmdpi.com The choice of extraction technique depends on the matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a classic technique that has been used for the extraction of nicotine metabolites. mdpi.comnih.gov This involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. However, LLE can be labor-intensive and may use toxic organic solvents. nih.gov

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers cleaner extracts and higher throughput compared to LLE. mdpi.comnih.gov For nicotine and its metabolites, cation-exchange or reversed-phase (e.g., C18) cartridges are commonly employed. nih.govoup.comnih.gov In one method for isolating nicotine-1'-N-oxide, the compound was isolated from tissue homogenates as a dodecyl sulfate (B86663) ion pair using C18 extraction cartridges. nih.gov SPE can be automated, which is advantageous for processing large numbers of samples. acs.org

Protein Precipitation is a simple and rapid method often used for plasma or serum samples. mdpi.comcoresta.org It involves adding a precipitating agent, such as acetonitrile, to the sample to denature and remove proteins. mdpi.comcoresta.org The resulting supernatant can then be directly injected or further processed before analysis.

Supported Liquid Extraction (SLE) is another technique that provides clean extracts in a high-throughput format. norlab.com It utilizes a diatomaceous earth solid support to immobilize the aqueous sample, after which the analytes are eluted with an organic solvent. norlab.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has been adapted for the analysis of nicotine metabolites in challenging matrices like hair and nails. nih.gov This method involves an extraction and cleanup step, providing a robust and efficient alternative to traditional LLE. nih.gov

Application of Isotope-Dilution Methods in Quantitative Analysis

Isotope-dilution mass spectrometry is a powerful technique for achieving high accuracy and precision in quantitative analysis. plos.orgacs.org This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated) of the analyte to the sample before processing. plos.orgnih.gov

The isotopically labeled internal standard behaves almost identically to the native analyte during extraction, chromatography, and ionization, thus compensating for any sample loss or matrix effects. acs.org For the analysis of (+/-)-trans-nicotine-1'-oxide, a deuterated analog such as trans-nicotine-1'-oxide-d3 can be used as the internal standard. nih.gov The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. plos.org This approach is integral to many validated LC-MS/MS methods for the comprehensive quantification of nicotine and its metabolites. nih.govplos.org

Research on the Biological and Pharmacological Significance of +/ Trans Nicotine 1 Oxide

Role as a Biomarker in Metabolic Research

(+/-)-trans-Nicotine-1'-oxide is a primary metabolite of nicotine (B1678760), formed through the N-oxidation of the pyrrolidine (B122466) nitrogen. nih.govhmdb.caumaryland.edu This metabolic pathway accounts for a minor portion of nicotine disposition in humans, with approximately 4–7% of a nicotine dose being converted to nicotine N'-oxide. nih.gov The reaction is catalyzed by a flavin-containing monooxygenase, specifically FMO3, which is highly active in the liver. nih.govumaryland.edu

A key feature of this metabolic process in humans is its high degree of stereoselectivity. nih.govnih.gov While both cis- and trans-diastereomers can be formed, human FMO3 almost exclusively produces the trans-isomer. nih.govnih.gov Studies involving the administration of nicotine to smokers via intravenous infusion, transdermal patch, or through smoking itself have confirmed that only the trans-diastereomer of nicotine-1'-oxide is detected in urine. nih.govnih.gov

As a urinary biomarker, trans-nicotine-1'-oxide provides a direct measure of nicotine exposure. It is included in comprehensive panels that measure total nicotine equivalents (TNEs) to give a full picture of nicotine uptake and metabolism. Because it is a primary metabolite, its presence and concentration can reflect more recent nicotine use compared to downstream metabolites with longer half-lives, such as cotinine (B1669453). Research involving the infusion of deuterium-labeled trans-(S)-nicotine N-1'-oxide in humans suggests that once formed, the metabolite is not significantly reduced back to nicotine or further oxidized in the systemic circulation, indicating metabolic stability. nih.gov

| Characteristic | (+/-)-trans-Nicotine-1'-oxide | Cotinine |

|---|---|---|

| Metabolic Pathway | Primary metabolite (N-oxidation via FMO3) nih.govumaryland.edu | Primary metabolite (C-oxidation via CYP2A6) nih.govresearchgate.net |

| Proportion of Nicotine Dose | ~4-7% nih.gov | ~70-80% nih.gov |

| Half-life | Shorter (reflects more recent exposure) | Longer (~16-18 hours), reflects exposure over days nih.gov |

| Stereoselectivity in Humans | Highly selective for the trans-isomer nih.govnih.gov | Metabolism to trans-3'-hydroxycotinine is also stereoselective |

| Primary Use | Biomarker of recent nicotine exposure; part of TNE panels | Most common biomarker for quantifying nicotine exposure |

Investigations into Receptor Interactions and Enzymatic Modulation (in vitro studies)

In vitro studies are essential for elucidating the direct effects of metabolites on cellular and molecular targets, independent of systemic physiological factors. Research into the specific interactions of (+/-)-trans-nicotine-1'-oxide has focused on several key biological components.

Based on a review of the available scientific literature, there are no specific studies detailing the direct binding affinity or functional activity (agonist or antagonist effects) of (+/-)-trans-nicotine-1'-oxide at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Research has predominantly focused on the parent compound, nicotine, and its potent interactions with these receptors. nih.govchemrxiv.org

The interaction of (+/-)-trans-nicotine-1'-oxide with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, has not been specifically characterized in published research. While the inhibitory effects of various compounds on AChE are widely studied, data on the direct enzymatic modulation by this particular nicotine metabolite is not available in the reviewed literature. attogene.comnih.gov

The direct effects of (+/-)-trans-nicotine-1'-oxide on human platelet function have been investigated in vitro. These studies assessed key markers of platelet activation, including aggregation, expression of P-selectin (a marker of granule release), and adhesion to protein surfaces.

In these assays, trans-nicotine-1'-oxide, at concentrations ranging from 0.1 to 10 μM, did not have a significant effect on ADP-induced platelet aggregation or on P-selectin expression. However, the metabolite demonstrated a weak but statistically significant inhibitory effect on platelet adhesion to fibrinogen at concentrations of 1.0 and 10 μM. This suggests a very specific and modest interaction with the pathways governing platelet adhesion.

| Platelet Function Assay | Concentration Range Tested | Observed Effect of (+/-)-trans-Nicotine-1'-oxide |

|---|---|---|

| Platelet Aggregation (ADP-induced) | 0.1 - 10 μM | No significant effect |

| P-Selectin Expression | 0.1 - 10 μM | No significant effect |

| Adhesion to Fibrinogen | 0.1 μM | No significant effect |

| Adhesion to Fibrinogen | 1.0 - 10 μM | Weak inhibition |

| Adhesion to Collagen | 0.1 - 10 μM | No significant effect |

| Adhesion to Albumin | 0.1 - 10 μM | No significant effect |

Theoretical and Mechanistic Studies on its Bioactivity

The bioactivity of (+/-)-trans-nicotine-1'-oxide is primarily understood through the mechanisms of its formation and subsequent metabolic fate. The principal pathway for its formation is the highly stereoselective N-oxidation of (S)-(-)-nicotine by the human FMO3 enzyme, which preferentially yields the trans-isomer. nih.govnih.gov This enzymatic pathway is distinct from the major C-oxidation pathway that leads to cotinine formation and is catalyzed by CYP2A6. researchgate.net

Comparative Pharmacological Properties with Nicotine and Other Metabolites

The pharmacological profile of (+/-)-trans-Nicotine-1'-oxide is best understood in comparison to nicotine, the primary psychoactive component of tobacco, and cotinine, its major metabolite. Nicotine exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. wikipedia.orgdrugbank.com This interaction triggers the release of various neurotransmitters, most notably dopamine (B1211576) in the brain's reward pathways, which is central to its reinforcing and addictive properties. youtube.comnih.gov Cotinine is also pharmacologically active but is a much weaker agonist at nAChRs compared to nicotine. frontiersin.org

In contrast, there is limited evidence to suggest that (+/-)-trans-Nicotine-1'-oxide possesses significant direct pharmacological activity at nAChRs in a manner similar to nicotine. Studies evaluating its effects on nicotine withdrawal have shown that exogenous administration of nicotine-N-oxide did not alter withdrawal symptoms in mice, suggesting it does not substitute for nicotine in alleviating these signs of dependence. longerlife.org Furthermore, an evaluation of the genotoxic potential of nicotine and its major metabolites, including nicotine-N'-oxide, found that none of the compounds increased the frequency of mutations in the assays conducted. doi.org

A crucial pharmacological property of (+/-)-trans-Nicotine-1'-oxide is its capacity to be reduced back to nicotine in vivo. nih.govnih.gov This metabolic retroconversion means that it can function as a prodrug, contributing to systemic nicotine exposure. nih.gov Studies in rats have demonstrated that oral administration of trans-nicotine N'-oxide leads to significant plasma and urinary concentrations of nicotine itself. nih.gov After one week of administration, plasma nicotine levels in the group receiving trans-nicotine N'-oxide were twice as high as in groups receiving the cis-isomer or nicotine N,N'-dioxide. nih.gov This recycling mechanism, potentially mediated by intestinal microflora, can prolong the presence of the pharmacologically active parent compound in the body. nih.govnih.gov

| Compound | Primary Metabolic Pathway | Key Enzyme(s) | Approximate % of Nicotine Metabolism | Known Pharmacological Role |

|---|---|---|---|---|

| Nicotine | C-oxidation to Cotinine | CYP2A6, Aldehyde Oxidase | 70-80% | Potent agonist at nicotinic acetylcholine receptors (nAChRs), driving addiction. wikipedia.orgdrugbank.com |

| Cotinine | 3'-hydroxylation | CYP2A6 | (Major metabolite of Nicotine) | Weak nAChR agonist; primary biomarker for tobacco exposure. frontiersin.orgalliedacademies.org |

| (+/-)-trans-Nicotine-1'-oxide | N-oxidation of Nicotine | FMO3 | 4-7% | Lacks significant direct nAChR agonist activity; can be reduced back to nicotine in vivo, acting as a prodrug. nih.govlongerlife.orgnih.gov |

Potential for Investigating Mechanisms of Nicotine Dependence

The significance of (+/-)-trans-Nicotine-1'-oxide in the study of nicotine dependence is primarily indirect, stemming from its roles as a metabolic product and a prodrug rather than as a direct neuropharmacological agent.

Second, and perhaps more significantly, (+/-)-trans-Nicotine-1'-oxide serves as a crucial biomarker for the FMO3 metabolic pathway. Research has shown that genetic variations in the FMO3 gene, which governs the production of nicotine N-oxide, are associated with different levels of nicotine dependence among smokers. longerlife.org This indicates that the N-oxidation pathway is a relevant factor in the complex biological processes that underpin nicotine addiction. Therefore, quantifying (+/-)-trans-Nicotine-1'-oxide in smokers can provide valuable insights into an individual's specific metabolic profile. Understanding how variations in this pathway contribute to differences in smoking behavior, cessation success, and dependence liability is a key area of investigation. longerlife.org It allows researchers to explore how individual differences in metabolism, beyond the primary CYP2A6 pathway, influence the risk for and severity of nicotine addiction.

Q & A

Q. How can researchers ensure compliance with data-sharing mandates when publishing on (±)-trans-Nicotine-1'-oxide?

- Methodological Answer : Deposit raw datasets in public repositories (e.g., Zenodo, Figshare) with unique DOIs. Include machine-readable metadata (e.g., experimental conditions, software versions) to facilitate reuse. For computational studies, share code via platforms like GitHub and document dependencies. Reference these resources in the manuscript’s Data Availability Statement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.